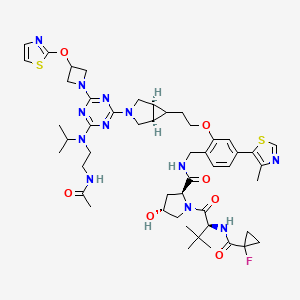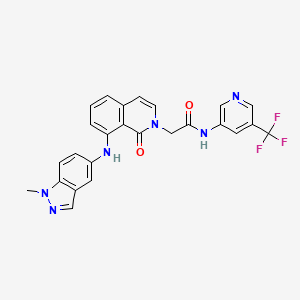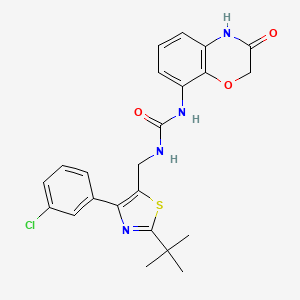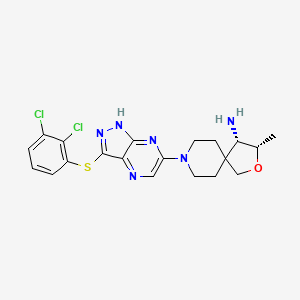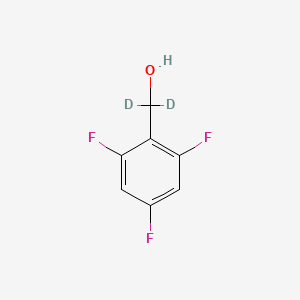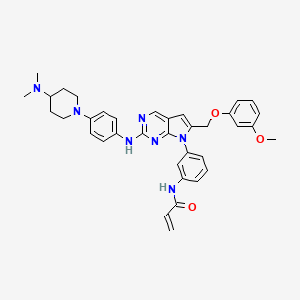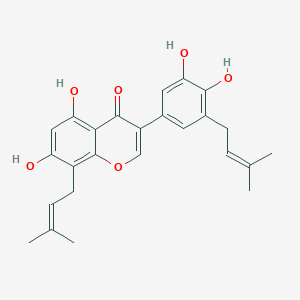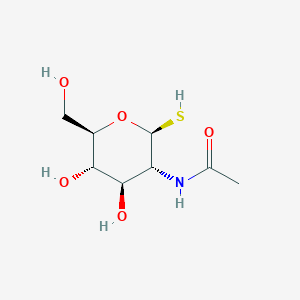
GlcNAc-SH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylglucosamine-SH (GlcNAc-SH) is a derivative of N-acetylglucosamine, a monosaccharide that is a fundamental building block of various biological molecules. N-acetylglucosamine is a component of chitin, the second most abundant carbohydrate after cellulose, and is also found in hyaluronic acid and keratin sulfate on cell surfaces
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylglucosamine-SH typically involves the modification of N-acetylglucosamine through the introduction of a thiol group. One common method is the reaction of N-acetylglucosamine with a thiolating agent such as thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is then hydrolyzed to yield N-acetylglucosamine-SH.
Industrial Production Methods
Industrial production of N-acetylglucosamine-SH can be achieved through enzymatic or chemical methods. Enzymatic methods involve the use of specific enzymes that catalyze the thiolation of N-acetylglucosamine. Chemical methods, on the other hand, utilize thiolating agents and controlled reaction conditions to achieve high yields and purity. The choice of method depends on factors such as cost, scalability, and desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-acetylglucosamine-SH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiol group can be reduced to form thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-acetylglucosamine-SH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cellular processes such as signal transduction and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the treatment of inflammatory diseases.
Industry: Utilized in the production of biocompatible materials and as a precursor for the synthesis of other bioactive compounds .
Wirkmechanismus
N-acetylglucosamine-SH exerts its effects through various molecular mechanisms:
Vergleich Mit ähnlichen Verbindungen
N-acetylglucosamine-SH can be compared with other similar compounds such as:
N-acetylglucosamine: The parent compound without the thiol group, primarily involved in structural and signaling roles.
N-acetylgalactosamine: A similar monosaccharide with different biological functions and applications.
Glucosamine: A related compound lacking the acetyl group, commonly used in dietary supplements for joint health.
Uniqueness
The presence of the thiol group in N-acetylglucosamine-SH imparts unique reactivity, allowing it to participate in specific chemical reactions and interactions that are not possible with its analogs. This makes it a valuable tool in chemical synthesis and biological research .
Eigenschaften
Molekularformel |
C8H15NO5S |
|---|---|
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5S/c1-3(11)9-5-7(13)6(12)4(2-10)14-8(5)15/h4-8,10,12-13,15H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1 |
InChI-Schlüssel |
VCMPRRSCFNIDNS-PVFLNQBWSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1S)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1S)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




